O-Desphenyl Sofosbuvir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

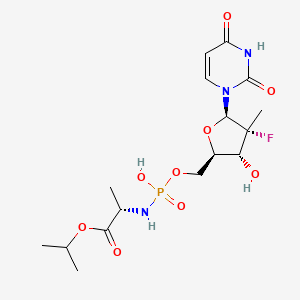

O-Desphenyl Sofosbuvir is a derivative of sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is known for its efficacy in inhibiting the HCV NS5B polymerase, an enzyme crucial for viral replication . This compound shares a similar structure but lacks the phenyl group present in sofosbuvir, which may influence its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

O-Desphenyl Sofosbuvir has several scientific research applications:

Chemistry: Used as a reference compound in the study of nucleotide analogs and their chemical properties.

Biology: Investigated for its potential antiviral activity and its interactions with biological macromolecules.

Medicine: Explored as a potential therapeutic agent for HCV and other viral infections.

Industry: Utilized in the development of new antiviral drugs and as a standard in quality control processes.

Wirkmechanismus

Target of Action

O-Desphenyl Sofosbuvir, like its parent compound Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of this compound is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

This compound is a nucleotide analog inhibitor, which specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), this compound incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator .

Biochemical Pathways

The active form of this compound, GS-461203, acts as a defective substrate for the NS5B polymerase . This results in premature termination of the HCV RNA replication process, thereby inhibiting the virus’s ability to reproduce .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The result of this compound’s action is the inhibition of HCV replication, leading to a decrease in the viral load within the patient . This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Biochemische Analyse

Biochemical Properties

O-Desphenyl Sofosbuvir is involved in biochemical reactions primarily as an inhibitor of the HCV NS5B polymerase. This enzyme is essential for the replication of HCV RNA. This compound interacts with the NS5B polymerase by mimicking the natural substrates of the enzyme, thereby inhibiting its activity and preventing viral replication. Additionally, it interacts with other biomolecules such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly hepatocytes, which are the primary target cells for HCV. It influences cell function by inhibiting the replication of HCV RNA, thereby reducing viral load and promoting the clearance of the virus from infected cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the viral replication machinery .

Molecular Mechanism

At the molecular level, this compound acts as a prodrug that undergoes intracellular activation to form its active triphosphate metabolite. This active form incorporates into the viral RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The binding interactions with the NS5B polymerase are crucial for its inhibitory effect. Additionally, this compound may influence gene expression by altering the transcriptional activity of viral and host genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound maintains its antiviral activity over extended periods, although some reduction in efficacy may be observed due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces viral load without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes sequential hydrolysis and phosphorylation to form its active triphosphate metabolite. Enzymes such as human cathepsin A and carboxylesterase 1 play a critical role in its metabolic activation. The compound also affects metabolic flux and metabolite levels by inhibiting the NS5B polymerase, thereby disrupting the viral replication cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by hepatocytes via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its intracellular localization and accumulation. This distribution is essential for its antiviral activity, as it ensures that the compound reaches its target site within the cells .

Subcellular Localization

This compound localizes primarily in the cytoplasm of infected cells, where it exerts its antiviral effects. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This localization is crucial for its activity, as it ensures that the compound interacts with the viral replication machinery within the cytoplasm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Desphenyl Sofosbuvir involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation . The process typically starts with the preparation of a nucleoside intermediate, followed by selective fluorination to introduce the fluorine atom. The final step involves the attachment of the phosphoramidate moiety under specific reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, solvents, and reaction conditions to ensure high yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

O-Desphenyl Sofosbuvir undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sofosbuvir: The parent compound, known for its high efficacy in treating HCV.

Ledipasvir: Another antiviral used in combination with sofosbuvir for enhanced efficacy.

Velpatasvir: A pan-genotypic antiviral often combined with sofosbuvir for broader treatment coverage.

Uniqueness

O-Desphenyl Sofosbuvir is unique due to its structural modification, which may influence its pharmacokinetics and pharmacodynamics. The absence of the phenyl group could potentially alter its binding affinity and metabolic stability compared to sofosbuvir .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNWIJCJSQLNQC-BDQOCJAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)